molecular formula C12H14N2 B072181 4-Piperidin-1-ylbenzonitrile CAS No. 1204-85-9

4-Piperidin-1-ylbenzonitrile

Cat. No.: B072181
CAS No.: 1204-85-9
M. Wt: 186.25 g/mol
InChI Key: ZEPXHFFGXQFUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidin-1-ylbenzonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂. It is a white crystalline powder that is stable at room temperature but decomposes upon heating. This compound is soluble in organic solvents such as ethanol and dimethylformamide. It is commonly used as an intermediate in organic synthesis and in the preparation of orange-red dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Piperidin-1-ylbenzonitrile involves the reaction between benzoyl cyanide and 4-piperidinamine under appropriate conditions . The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidin-1-ylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Piperidin-1-ylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: This compound is explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: It is utilized in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Piperidin-1-ylbenzonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring and nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

4-Piperidin-1-ylbenzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound (C12H12N2) features a piperidine ring attached to a benzonitrile moiety. The presence of the piperidine ring enhances its ability to interact with biological targets, contributing to its pharmacological profile. The nitrile group may also play a role in its biological activity by participating in hydrogen bonding and dipole interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit key enzymes involved in bacterial fatty acid synthesis and folate metabolism, such as Enoyl ACP Reductase and Dihydrofolate Reductase. This inhibition can lead to bacterial growth cessation, highlighting the potential of these compounds as antimicrobial agents.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

A notable study demonstrated that this compound acts as an inhibitor of LSD1, an enzyme implicated in various cancers. The crystal structure of LSD1 in complex with this compound revealed that it binds effectively within the enzyme's substrate-binding cavity, stabilizing through polar and nonpolar interactions. This binding mode elucidates the compound's high inhibitory potency against LSD1, suggesting its potential use in cancer therapeutics .

The mechanisms by which this compound exerts its biological effects involve several pathways:

  • Enzyme Inhibition : The compound inhibits specific enzymes critical for cellular processes, including those involved in methylation and fatty acid synthesis.
  • Receptor Modulation : It may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
  • Structural Interactions : The piperidine moiety allows for enhanced lipophilicity and metabolic stability, facilitating interactions with biological targets.

Study on Anticancer Properties

A study focused on the synthesis of derivatives of this compound indicated promising anticancer activity. The derivatives were evaluated for their ability to inhibit cancer cell proliferation. Results showed that modifications on the piperidine ring significantly influenced the anticancer potency, with some derivatives exhibiting enhanced activity compared to the parent compound .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, research has highlighted the antioxidant potential of piperidine derivatives. Compounds derived from piperidine exhibited significant free radical scavenging activities, suggesting their utility in preventing oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of Enoyl ACP Reductase
Cancer InhibitionLSD1 inhibition
AntioxidantFree radical scavenging
Enzyme ModulationInteraction with various receptors

Properties

IUPAC Name

4-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPXHFFGXQFUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354218
Record name 4-piperidin-1-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-85-9
Record name 4-piperidin-1-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 4-fluorobenzonitrile and piperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To commercially available 4-chlorobenzonitrile 17 (1 g, 7.26 mmol) 3 ml of piperidine were added and the reaction was heated at 100° C. for 72 hours in closed vessel. The reaction was evaporated and the residue was dissolved in AcOEt and washed with water and brine. The purification of the crude residue by chromatographic column using AcOEt 1/Petroleum ether 9 as eluant gave 1.2 g of a pale yellow oil. Yield=89% 1HNMR (DMSO, 200 MHz) δ 1.57 (6H, m), 3.34 (4H, m), 6.98 (2H, d, J=9 Hz), 7.53 (2H, d, J=9 Hz)
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
89%

Synthesis routes and methods III

Procedure details

A mixture of 4-fluorobenzonitrile (1 g, 8.26 mmol), piperidine (0.90 mL, 9.08 mmol) and potassium carbonate (2.28 g, 16.51 mmol) in dry 1-methyl-2-pyrrolidinone (10 mL) was stirred at 120° C. under nitrogen for 20 hours. The cooled reaction mixture was then diluted with water (100 mL) and extracted with ethyl acetate (100 mL). The organic extract was washed with water (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford an orange oil. Purification by flash chromatography using a solvent gradient of 1 to 7% ethyl acetate in hexane gave an orange oil that was crystallized from hexane to afford the title compound (1.41 g, 92%) as an orange crystalline solid, m.p. 54° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.